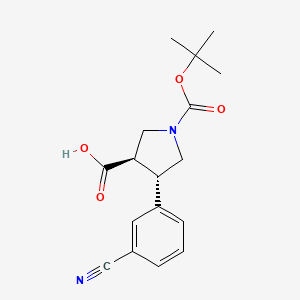

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid

Description

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 3-cyanophenyl substituent at the 4-position of the pyrrolidine ring. This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic disorders . Its stereochemistry (3R,4S) and functional groups (carboxylic acid, nitrile, and Boc) make it a versatile scaffold for further derivatization.

Key structural attributes:

- Boc group: Enhances solubility and stability during synthetic processes.

- Carboxylic acid moiety: Facilitates salt formation or conjugation with other functional groups.

Properties

IUPAC Name |

(3R,4S)-4-(3-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-5-11(7-12)8-18/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFKFVXDOBTIEP-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676610 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161787-87-6 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C17H20N2O4

- Molecular Weight : 316.35 g/mol

- CAS Number : 1161787-87-6

Pharmacological Profile

Research has indicated that this compound exhibits various biological activities, particularly in the context of neuropharmacology and anti-inflammatory effects. The presence of the cyanophenyl group is believed to contribute to its interaction with biological targets.

-

Neuropharmacological Effects :

- Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests a potential role in treating mood disorders and neurodegenerative diseases.

-

Anti-inflammatory Properties :

- The compound has demonstrated anti-inflammatory activity in vitro, with studies indicating a reduction in pro-inflammatory cytokines. This activity may be linked to its ability to inhibit specific signaling pathways involved in inflammation.

The precise mechanisms through which (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid exerts its effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.

- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) may play a role in mediating its biological effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuropharmacological | Modulation of serotonin levels | |

| Anti-inflammatory | Reduction of cytokine production | |

| Enzyme Inhibition | Inhibition of COX enzymes |

Table 2: Case Studies

Case Studies

Recent studies have highlighted the compound's potential therapeutic applications:

-

Study on Mood Disorders :

- A study conducted on animal models indicated that administration of the compound led to significant improvements in depressive-like behaviors, correlating with increased serotonin levels.

-

Anti-inflammatory Research :

- In vitro experiments showed that (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid effectively reduced levels of TNF-alpha and IL-6, key markers of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects on Yield and Purity :

- Electron-withdrawing groups (e.g., -CN, -CF₃) generally correlate with high purity (>95%) but variable yields due to steric or electronic challenges during synthesis .

- Bulky substituents (e.g., 3,5-dimethoxyphenyl) result in lower yields (63%) despite high purity, likely due to steric hindrance during cyclization or coupling steps .

- Ethoxy groups exhibit moderate yields (62–70%) but significantly lower purity (16–94%), suggesting challenges in purification for polar substituents .

Analytical Methods :

- APCI-MS and ¹H-NMR are predominant for characterization, while LC-MS is used for high-purity validation .

Functional and Pharmacological Comparisons

A. Electronic and Steric Effects :

- 3-Cyanophenyl vs. 4-Trifluoromethylphenyl: Both substituents are electron-withdrawing, but the -CF₃ group in the 4-position (CAS 1227844-93-0) enhances metabolic stability and lipophilicity, making it favorable for CNS-targeting drugs .

3-Bromophenyl Derivatives :

- Bromine introduces a heavy atom, facilitating X-ray crystallography for structural validation . These compounds are critical intermediates in Suzuki-Miyaura cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.